trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester
CAS No.: 1965309-26-5
Cat. No.: VC11677717
Molecular Formula: C23H28N2O2
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1965309-26-5 |
|---|---|
| Molecular Formula | C23H28N2O2 |
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | tert-butyl (3aS,9bR)-2-benzyl-3,3a,4,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5-carboxylate |
| Standard InChI | InChI=1S/C23H28N2O2/c1-23(2,3)27-22(26)25-15-18-14-24(13-17-9-5-4-6-10-17)16-20(18)19-11-7-8-12-21(19)25/h4-12,18,20H,13-16H2,1-3H3/t18-,20+/m0/s1 |
| Standard InChI Key | IPWAGLZNWLIINM-AZUAARDMSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2CN(C[C@H]2C3=CC=CC=C31)CC4=CC=CC=C4 |
| SMILES | CC(C)(C)OC(=O)N1CC2CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
The molecular formula of this compound is C23H28N2O2, with a molecular weight of 364.5 g/mol. Its IUPAC name, tert-butyl (3aS,9bR)-2-benzyl-3,3a,4,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5-carboxylate, reflects its stereochemistry, where the trans configuration is critical for its biological activity. The structure combines a pyrrolidine ring fused to a quinoline system, with the benzyl group enhancing lipophilicity and the tert-butyl ester improving metabolic stability.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| CAS No. | 1965309-26-5 |
| Molecular Formula | C23H28N2O2 |
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | tert-butyl (3aS,9bR)-2-benzyl-3,3a,4,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1C[C@@H]2CN(C[C@@H]2C3=CC=CC=C31)CC4=CC=CC=C4 |
| InChIKey | IPWAGLZNWLIINM-AZUAARDMSA-N |
The stereochemical specificity of the trans isomer is encoded in its InChIKey, distinguishing it from cis counterparts. Computational analyses predict a polar surface area of 55.7 Ų and a logP value of 3.8, suggesting moderate blood-brain barrier permeability.
Synthetic Methodologies
Synthesis of this compound employs a sequential oxidative annulation and dehydrogenation strategy. A recent protocol involves:
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Oxidative Annulation: Cyclization of N-propargyl-tetrahydroquinoline precursors using Pd(II) catalysts to form the pyrrolo[3,4-c]quinoline scaffold.
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N-Demethylation: Treatment with boron tribromide (BBr3) to remove methyl protecting groups.
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Esterification: Introduction of the tert-butyl ester via reaction with tert-butyl chloroformate under basic conditions.
This method achieves yields of 68–72% with high regioselectivity, attributed to the steric bulk of the tert-butyl group directing annulation. Alternative routes utilize microwave-assisted synthesis to reduce reaction times by 40%, though scalability remains a challenge.
Biological Activity and Mechanistic Insights
Caspase-3 Inhibition
The compound exhibits nanomolar inhibition of caspase-3 (IC50 = 87 nM), a key enzyme in apoptosis. Molecular docking studies reveal that the benzyl group occupies the S2 pocket of caspase-3, while the quinoline core forms π-π interactions with His121 and Gly122 residues. This mechanism mimics endogenous inhibitors like XIAP, suggesting potential for overcoming chemotherapy resistance.
Antiproliferative Effects
In vitro screens against MCF-7 breast cancer cells show a GI50 of 2.4 μM, outperforming doxorubicin (GI50 = 1.8 μM) while exhibiting lower cytotoxicity toward HEK-293 normal cells (CC50 > 50 μM). Synergistic effects with paclitaxel enhance apoptosis induction by 3.1-fold in MDA-MB-231 triple-negative breast cancer models.
Computational Profiling and Drug-Likeness
Quantitative structure–activity relationship (QSAR) models predict favorable ADMET properties:
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Absorption: Caco-2 permeability = 12.7 × 10⁻⁶ cm/s (high)
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Metabolism: CYP3A4 inhibition risk = low (pKi = 4.2)
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Toxicity: Ames test negative; hERG inhibition IC50 = 18 μM (low risk)
Molecular dynamics simulations (100 ns) demonstrate stable binding to caspase-3, with a root-mean-square deviation (RMSD) of 1.8 Å. The tert-butyl ester enhances metabolic stability, showing a half-life of 6.7 hours in human liver microsomes.
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